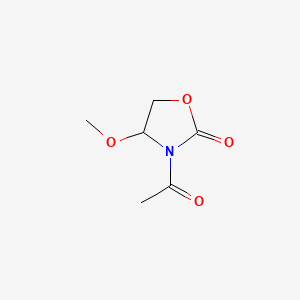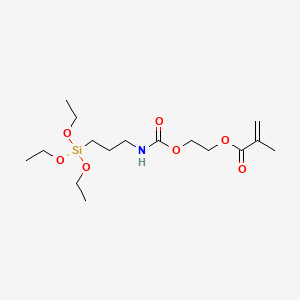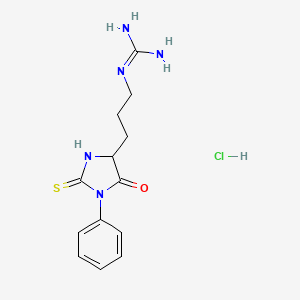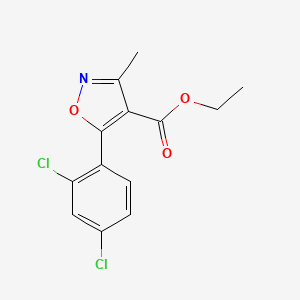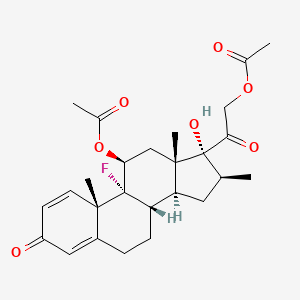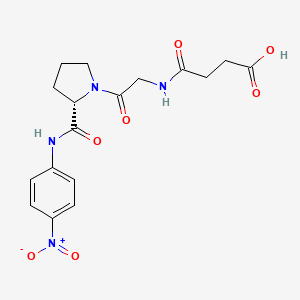
Suc-Gly-Pro-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suc-Gly-Pro-pNA is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay. It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Molecular Structure Analysis
Suc-Gly-Pro-pNA has a molecular formula of C17H20N4O7 . Its molecular weight is 392.36 . The structure includes a sequence of three amino acids (Suc-Gly-Pro) attached to a p-nitroaniline (pNA) group .Chemical Reactions Analysis
Suc-Gly-Pro-pNA is a chromogenic substrate that can be cleaved by certain enzymes, such as dipeptidyl peptidase IV (DPP IV) . The cleavage releases a chromogenic compound, p-nitroanilide, which can be detected spectrophotometrically .Physical And Chemical Properties Analysis
Suc-Gly-Pro-pNA has a molecular weight of 392.36 and a molecular formula of C17H20N4O7 . Other physical and chemical properties such as solubility, stability, and reactivity are not explicitly mentioned in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Application in Celiac Disease Research
Suc-Gly-Pro-pNA is used in the study of celiac disease, a condition triggered by the ingestion of gluten in genetically predisposed individuals . Gluten, a complex of proteins present in barley, wheat, rye, and several varieties of oats, is notoriously difficult to digest by mammalian proteolytic enzymes . This leads to the formation of proline-rich digestion-resistant peptides that contain multiple immunogenic epitopes .
Prolyl endopeptidases (PEP) hydrolyze internal proline residues on the carboxyl side of peptides and have been proposed for food gluten detoxification and as oral enzyme supplementation for celiacs . Suc-Gly-Pro-pNA is used as a substrate in the fluorometric assay of PEP activity . The study aimed to identify new gluten-degrading microbial enzymes with the potential to reduce gluten immunogenicity by neutralizing its antigenic epitopes .
Application in Antihypertensive Research
Suc-Gly-Pro-pNA is also used in the research of antihypertensive effects of peptides . Enzymatic hydrolysis of food-derived proteins to produce bioactive peptides could activate food functions such as antihypertension . However, the diversity of enzymatic hydrolysis products can reduce bioactive peptides’ efficacy .
Highly specific proteases can homogenize the hydrolysis products to reduce the production of impotent peptides . Suc-Gly-Pro-pNA is used as a substrate to measure the specificity of these proteases . The study aimed to obtain a highly specific prolyl endopeptidase mutant that can increase the production of antihypertensive peptides from food-derived proteins .
Wirkmechanismus
Target of Action
Suc-Gly-Pro-pNA is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay It’s known that peptide screening can be used for protein interaction and functional analysis , suggesting that Suc-Gly-Pro-pNA may interact with various proteins in the body.
Mode of Action
It’s known that peptide screening, the process that discovers suc-gly-pro-pna, is used for protein interaction and functional analysis . This suggests that Suc-Gly-Pro-pNA may interact with its targets, leading to changes in their function.
Biochemical Pathways
Peptide screening, which discovers suc-gly-pro-pna, can be used for functional analysis . This suggests that Suc-Gly-Pro-pNA may affect various biochemical pathways in the body.
Result of Action
It’s known that peptide screening, which discovers suc-gly-pro-pna, can be used for functional analysis . This suggests that Suc-Gly-Pro-pNA may have various effects at the molecular and cellular level.
Action Environment
It’s known that peptide screening, which discovers suc-gly-pro-pna, can be used for functional analysis . This suggests that various environmental factors may influence the action of Suc-Gly-Pro-pNA.
Zukünftige Richtungen
The use of Suc-Gly-Pro-pNA and similar compounds in the field of biomedical research is promising. For instance, they can be used in the development of novel protease-cleavable linkers for selective drug delivery . Additionally, they have potential applications in celiac disease to reduce gluten immunogenic peptides .
Eigenschaften
IUPAC Name |
4-[[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O7/c22-14(7-8-16(24)25)18-10-15(23)20-9-1-2-13(20)17(26)19-11-3-5-12(6-4-11)21(27)28/h3-6,13H,1-2,7-10H2,(H,18,22)(H,19,26)(H,24,25)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJOBHXJPRQCGO-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Gly-Pro-pNA | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H,4H-4,8-Methano[1,3]dioxolo[4,5-d]azepine](/img/structure/B570923.png)
![(S)-1-Methoxy-2-methyloxy-3-hydroxy-7-(trifluoroacetylamino)-10-methylthio-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B570924.png)
![(6S,7AR)-6-amino-5-oxo-5,6,7,7a-tetrahydropyrrolo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B570925.png)
